1-(4-Bromophenyl)-3-methylurea

Description

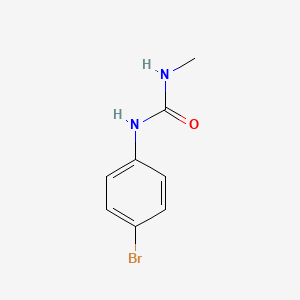

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKWIIEAXKUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942885 | |

| Record name | N-(4-Bromophenyl)-N'-methylcarbamimidato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20680-07-3 | |

| Record name | N-(4-Bromophenyl)-N′-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20680-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(4-bromophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020680073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)-N'-methylcarbamimidato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for N Substituted Ureas

Catalytic and Non-Catalytic Approaches to Urea (B33335) Bond Formation

The formation of the urea bond is a cornerstone of these synthetic strategies. Both catalytic and non-catalytic methods have been developed, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate scope, desired purity, and environmental considerations.

Phosgene-Free and Environmentally Conscious Synthesis Routes

Historically, the synthesis of ureas often involved the use of phosgene (B1210022), a highly toxic and hazardous reagent. rsc.orgresearchgate.net Growing environmental concerns and stricter safety regulations have spurred the development of phosgene-free and more environmentally benign synthetic routes. rsc.orgresearchgate.net These "green" approaches aim to minimize the use and generation of hazardous substances.

Several phosgene substitutes have been investigated, including triphosgene, di-tert-butyl dicarbonate, and 1,1'-carbonyldiimidazole. researchgate.net Another promising and environmentally friendly approach is the use of carbon dioxide (CO2) as a C1 building block. organic-chemistry.org This method allows for the synthesis of urea derivatives at atmospheric pressure and room temperature, offering a safer and more sustainable alternative. organic-chemistry.org Additionally, the direct carbonylation of amines using less hazardous carbonyl sources like S,S-dimethyl dithiocarbonate (DMDTC) in water represents a significant advancement in green urea synthesis. organic-chemistry.org The transamidation of urea itself is an attractive, atom-economical method, although it can require catalysts and/or elevated temperatures. rsc.org

A particularly simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents and often allowing for product isolation by simple filtration. rsc.orgrsc.org This catalyst-free method has been shown to be scalable and can produce a variety of N-substituted ureas in good to excellent yields and high purity. rsc.orgrsc.org

Nucleophilic Addition Reactions Involving Amines and Isocyanates

The reaction between an amine and an isocyanate is a classical and widely utilized method for the synthesis of N,N'-disubstituted ureas. lnu.edu.cnnih.gov This reaction is a nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group.

The generation of the isocyanate intermediate is a key step. Traditional methods often involve the use of phosgene, but safer in situ generation techniques are now preferred. nih.gov These can include the Hofmann, Curtius, or Lossen rearrangements of amides, acyl azides, or hydroxamic acids, respectively. rsc.orgorganic-chemistry.org For instance, the reaction of primary amides with reagents like phenyliodine diacetate can generate isocyanates in situ, which then react with an ammonia (B1221849) source to form N-substituted ureas. organic-chemistry.org

The reaction of acetoacetanilides with various amines has also been developed as a practical method for preparing unsymmetrically substituted ureas. lnu.edu.cn In this process, the acetoacetanilide (B1666496) acts as a masked reagent that liberates a reactive isocyanate in situ. lnu.edu.cn Furthermore, microwave-assisted synthesis has been employed to facilitate the Staudinger-aza-Wittig reaction, converting alkyl halides to isocyanates which are then trapped by amines to form ureas. beilstein-journals.org

Palladium-Catalyzed Carbonylation and Other Transition Metal-Mediated Syntheses

Transition metal-catalyzed carbonylation reactions have emerged as powerful tools for constructing the urea backbone with high efficiency and atom economy. acs.org Palladium catalysts, in particular, have been extensively studied and have shown remarkable success in mediating the carbonylation of amines. acs.orgnih.govacs.org

In these reactions, a carbon monoxide (CO) source is used to introduce the carbonyl group. To avoid the handling of toxic CO gas, safer CO surrogates such as molybdenum hexacarbonyl (Mo(CO)6) are often employed. acs.orgmdpi.com The general mechanism involves the activation of the amine, insertion of CO, and subsequent nucleophilic attack by another amine molecule. acs.org These reactions can be tuned to selectively produce either ureas or carbamates by controlling the reaction conditions, such as the presence or absence of an alcohol. acs.org

Palladium-catalyzed oxidative carbonylation of amines provides a direct route to symmetrically and unsymmetrically substituted ureas. nih.govacs.org These reactions are typically carried out under a CO/air atmosphere. nih.govacs.org Other transition metals, such as rhodium and ruthenium, have also been utilized in urea synthesis. organic-chemistry.orgmdpi.com For example, rhodium(I) complexes can catalyze the synthesis of unsymmetrical ureas from azides and CO, while ruthenium pincer complexes can facilitate the direct synthesis of ureas from methanol (B129727) and amines. organic-chemistry.orgmdpi.com

Targeted Synthesis of 1-(4-Bromophenyl)-3-methylurea and Related Analogues

The specific synthesis of this compound, a compound with potential applications in various fields, can be achieved through several of the methodologies described above.

Preparation from Corresponding Bromoanilines and Methyl Isocyanates

A direct and common method for the synthesis of this compound is the reaction of 4-bromoaniline (B143363) with methyl isocyanate. This is a specific example of the nucleophilic addition reaction discussed in section 2.1.2.

The synthesis of the precursor, 4-bromoaniline, can be achieved through the bromination of 3-methylaniline. chemicalbook.com Once the 4-bromoaniline is obtained, its reaction with methyl isocyanate proceeds readily to form the desired product. An alternative approach involves the reaction of 4-bromophenyl isocyanate with methylamine. oup.com

| Reactant 1 | Reactant 2 | Product |

| 4-Bromoaniline | Methyl isocyanate | This compound |

| 4-Bromophenyl isocyanate | Methylamine | This compound |

Chemical Transformations and Derivatization from Methoxy-Methyl Urea Precursors

An alternative strategy for synthesizing this compound and its analogues involves the use of methoxy-methyl urea precursors. For instance, the compound 3-(4-bromophenyl)-1-methoxy-1-methylurea, also known as metobromuron (B166326), is a known herbicide. chemicalbook.com Its synthesis has been reported starting from 4-bromophenyl isocyanate and hydroxylamine (B1172632) hydrochloride, followed by methylation. chemicalbook.com

Derivatization from such precursors can offer a pathway to a variety of analogues. For example, N-aryl ureas can be synthesized by reacting N-methoxy-N-methyl-N'-phenylurea with organometallic reagents. acs.org While a direct conversion of a methoxy-methyl urea to this compound is not explicitly detailed in the provided context, the chemistry of these precursors suggests the potential for such transformations. For instance, selective demethylation or rearrangement reactions could potentially be explored.

Furthermore, the synthesis of N,N-bis(methoxymethyl)alkanamines and their subsequent reactions with ureas, catalyzed by Lewis acids like SmCl3·6H2O, provides a method for creating more complex urea derivatives. researchgate.net This highlights the versatility of urea precursors in generating a library of related compounds.

Optimization of Reaction Conditions and Scalability for Academic and Industrial Relevance

The transition of a synthetic procedure from a small-scale academic laboratory setting to large-scale industrial production necessitates rigorous optimization of reaction conditions. Key factors influencing this transition include cost-effectiveness, environmental impact, operational safety, yield, and purity of the final product. For N-substituted ureas like this compound, research has focused on developing methodologies that are not only high-yielding but also scalable and sustainable.

Optimization of Reaction Conditions

The synthesis of N-substituted ureas has been approached through various methods, each with its own set of optimizable parameters. A prominent strategy involves the reaction of amines with an isocyanate source.

A particularly efficient and environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate (KOCN) in water, eliminating the need for organic co-solvents. rsc.orgrsc.org The optimization of this reaction for the synthesis of N-substituted ureas revealed several critical parameters. Initial studies attempting the reaction of aniline (B41778) in the presence of 4 M HCl in dioxane resulted in no product formation. rsc.org However, switching the solvent system to aqueous HCl proved to be highly effective. The concentration of HCl was found to be crucial; a 1 N aqueous solution provided the optimal balance for activating the potassium cyanate (B1221674) without promoting side reactions. rsc.orgresearchgate.net The stoichiometry of the reactants was also fine-tuned, with 2.2 equivalents of KOCN leading to high conversion in a shorter time frame. researchgate.net This method avoids the use of hazardous reagents like phosgene and allows for simple product isolation via filtration, which is highly advantageous for scalability. rsc.orgresearchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-Phenylurea in Water rsc.orgresearchgate.net

| Entry | Acid (Amount) | Co-Solvent | Time (hrs) | Conversion (%) |

| 1 | 4 M HCl (dioxane) | None | 12 | 0 |

| 2 | 1 N HCl (aq) | None | 12 | 85 |

| 3 | 1 N HCl (aq) | None | 6 | 95 |

| 4 | 0.5 N HCl (aq) | None | 12 | 70 |

| 5 | 2 N HCl (aq) | None | 12 | 80 |

| 6 | None | Water | 12 | 0 |

Conditions: Aniline (1 mmol), Potassium Isocyanate (2.2 equiv), Solvent (3 mL) at 25 °C. Conversion based on ¹H NMR.

Another advanced methodology involves the in situ generation of isocyanates from primary amides via a Hofmann rearrangement, facilitated by reagents like phenyliodine diacetate (PIDA). organic-chemistry.orgthieme-connect.com Optimization of this process showed that using 2 equivalents of PIDA in the presence of a methanolic ammonia solution at temperatures from 0 °C to room temperature gave the best yields. organic-chemistry.org For less reactive substrates, such as those bearing electron-withdrawing groups, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent was found to enhance the electrophilicity of the iodine reagent, thereby improving reaction efficiency. thieme.dethieme-connect.com

Catalytic methods, such as the palladium-catalyzed reductive carbonylation of nitroaromatics, offer a modern approach to unsymmetrical ureas. rsc.org The optimization of this reaction for converting 1-bromo-4-nitrobenzene (B128438) involved screening various palladium sources, ligands, and additives. The combination of Pd(OAc)₂ as the catalyst, BINAP as the ligand, and sodium iodide (NaI) as an additive in 1,4-dioxane (B91453) at 120 °C was found to give a superior yield (78%) compared to other combinations. rsc.org The additive was particularly critical, with NaI significantly outperforming other iodide sources like MeI, TBAI, and KI. rsc.org

Table 2: Optimization of Pd-Catalyzed Reductive Carbonylation rsc.org

| Entry | Palladium Source (3%) | Ligand (3%) | Additive | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | BINAP | - | 1,4-dioxane | 20 |

| 2 | Pd(OAc)₂ | BINAP | MeI | 1,4-dioxane | 62 |

| 3 | Pd(OAc)₂ | BINAP | TBAI | 1,4-dioxane | 55 |

| 4 | Pd(OAc)₂ | BINAP | NaI | 1,4-dioxane | 78 |

| 5 | Pd(OAc)₂ | BINAP | KI | 1,4-dioxane | 52 |

| 6 | Pd(OAc)₂ | Xantphos | NaI | 1,4-dioxane | 58 |

| 7 | Pd/C (10 mg) | - | NaI | 1,4-dioxane | 83 |

Conditions: Nitroarene (1.5 mmol), Diethylamine (1.0 mmol), Mo(CO)₆ (1.0 mmol), Additive (0.2 mmol), Solvent (2 mL), 120 °C, 12 h.

Scalability for Academic and Industrial Relevance

The scalability of a synthetic route is paramount for its practical application. rsc.org Methods that are simple, use readily available and safe reagents, and have straightforward work-up procedures are highly desirable for both large-scale academic studies and industrial manufacturing.

The synthesis of N-substituted ureas using potassium isocyanate in water is a prime example of a scalable process. rsc.orgrsc.org Its key advantages include:

Use of Water as a Solvent: This is a green, non-toxic, and inexpensive solvent, which is a major benefit for industrial processes. organic-chemistry.org

Catalyst-Free Conditions: The reaction proceeds efficiently without the need for a metal catalyst, reducing costs and simplifying purification. rsc.org

Simple Product Isolation: In many cases, the urea product precipitates from the reaction mixture and can be isolated by simple filtration, avoiding the need for costly and time-consuming chromatographic purification. rsc.orgresearchgate.net

Gram-Scale Synthesis: The methodology has been successfully applied to gram-scale synthesis, demonstrating its suitability for producing larger quantities of material. rsc.org

Similarly, one-pot operations are highly valued for their efficiency and scalability. The conversion of a minimally protected Amphotericin B derivative to its corresponding methyl urea derivative was achieved in a scalable, one-pot process involving the sequential addition of diphenyl phosphoryl azide (B81097) (DPPA), methylamine, and aqueous acid. google.com This approach, which starts with a gram of the fermented natural product, streamlines the synthesis and minimizes intermediate handling and purification steps, making it relevant for industrial consideration. google.com

While catalytic systems like the Pd/C-catalyzed carbonylation are powerful, their scalability can be hampered by the cost of the metal and ligands, and the need to remove metal contaminants from the final product. However, the use of heterogeneous catalysts like Pd/C offers an advantage, as the catalyst can be recovered by filtration and potentially recycled, improving the economic and environmental profile of the process. rsc.org

Comprehensive Spectroscopic and Structural Elucidation in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups present in 1-(4-Bromophenyl)-3-methylurea. The analysis of vibrational modes is crucial for confirming the molecular structure, understanding bond strengths, and assessing conformational properties.

In a closely related compound, 3-(4-bromophenyl)-1-methoxy-1-methyl urea (B33335) (BMM), detailed vibrational assignments have been performed, which serve as an excellent reference for interpreting the spectra of this compound. mdpi.comsciensage.info The FT-IR and FT-Raman spectra are complementary; vibrations that are strong in IR are often weak or absent in Raman, and vice-versa, which is governed by the rule of mutual exclusion for centrosymmetric molecules and is generally useful for molecules with a center of inversion. doi.org

Key vibrational bands for this compound can be assigned as follows:

N-H Vibrations: The N-H stretching vibrations are expected to appear as strong bands in the FT-IR spectrum, typically in the range of 3300-3400 cm⁻¹. These bands are sensitive to hydrogen bonding.

C=O (Amide I) Vibration: The carbonyl stretching vibration of the urea group, known as the Amide I band, is one of the most intense absorptions in the FT-IR spectrum, expected around 1640-1680 cm⁻¹. Its position can indicate the extent of hydrogen bonding.

C-N Stretching and N-H Bending (Amide II and III): The Amide II band, a mix of N-H bending and C-N stretching, typically appears around 1550-1620 cm⁻¹. The Amide III band, a more complex mix of vibrations, is found in the 1200-1400 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range, and is often more prominent in the Raman spectrum.

Methyl Group Vibrations: Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2850-2960 cm⁻¹ region. Bending vibrations (scissoring, rocking) occur at lower frequencies, typically around 1375-1450 cm⁻¹.

A study on 3-(4-bromophenyl)-1-methoxy-1-methyl urea showed strong FT-IR bands at 2968 cm⁻¹ and 2934 cm⁻¹, attributed to methyl C-H stretching. sciensage.info A very strong FT-Raman band was observed at 1179 cm⁻¹, assigned to H-C-C bending. sciensage.info These assignments provide a solid foundation for interpreting the vibrational spectra of this compound.

Table 1: Predicted Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300-3400 | Strong | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Strong |

| C=O Stretch (Amide I) | 1640-1680 | Very Strong | Medium |

| N-H Bend / C-N Stretch (Amide II) | 1550-1620 | Strong | Weak |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-H Bend (Methyl) | 1375-1450 | Medium | Medium |

| C-N Stretch / N-H Bend (Amide III) | 1200-1400 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the urea N-H protons, and the methyl group protons.

Aromatic Protons: The para-substituted bromophenyl group will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons ortho to the bromine atom will be at a different chemical shift from those ortho to the urea nitrogen due to their different electronic environments.

N-H Protons: Two distinct N-H signals are expected. The proton on the nitrogen adjacent to the phenyl group (NH-aryl) and the proton on the nitrogen adjacent to the methyl group (NH-methyl) will have different chemical shifts and may exhibit broadening due to quadrupolar relaxation and chemical exchange. Their signals are typically found in the δ 6.0-9.0 ppm range.

Methyl Protons: The methyl group protons will appear as a singlet, integrating to three protons. The signal is expected in the aliphatic region, likely around δ 2.7-2.8 ppm, with its exact position influenced by the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The urea carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 154-158 ppm.

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon atom bonded to the bromine (C-Br) will be shielded compared to the other substituted carbon (C-N). The chemical shifts of the aromatic carbons typically fall between δ 115 and 140 ppm.

Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum, generally at δ 25-35 ppm.

NMR data from related compounds, such as 1-allyl-3-(4-bromophenyl)-1-methylurea, provide valuable comparative information for these assignments. umich.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH (ortho to NH) | ¹H | ~7.4-7.6 | Doublet |

| Aromatic CH (ortho to Br) | ¹H | ~7.3-7.5 | Doublet |

| NH (Aryl) | ¹H | ~8.5-9.0 | Singlet (broad) |

| NH (Methyl) | ¹H | ~6.0-6.5 | Singlet (broad) |

| CH₃ | ¹H | ~2.7-2.8 | Singlet |

| C=O | ¹³C | ~155 | - |

| C-N (Aromatic) | ¹³C | ~138 | - |

| CH (Aromatic) | ¹³C | ~132, ~120 | - |

| C-Br (Aromatic) | ¹³C | ~115 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition. The technique also reveals characteristic fragmentation patterns that further corroborate the proposed structure. miamioh.edumsu.edu

For this compound (C₈H₉BrN₂O), the molecular ion peak [M]⁺• would be expected. A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by two mass units (m/z) and having almost equal intensity. msu.edu

Common fragmentation pathways for ureas involve cleavage of the C-N bonds. Expected fragmentation patterns include:

Cleavage of the N-phenyl bond: This would lead to the formation of a bromophenyl radical and a [CH₃NHCONH₂]⁺• ion or related fragments.

Cleavage of the N-methyl bond: This could result in the loss of a methyl radical.

Cleavage of the urea backbone: Alpha cleavage adjacent to the carbonyl group is common, potentially leading to ions such as [Br-C₆H₄-NH]⁺ or [Br-C₆H₄-NCO]⁺•. libretexts.org The latter, a bromophenyl isocyanate radical cation, is a very common fragment for N-aryl ureas.

HRMS provides the high mass accuracy needed to distinguish between ions of the same nominal mass but different elemental formulas. savemyexams.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|---|

| [C₈H₉BrN₂O]⁺• | Molecular Ion | 228 | 230 |

| [C₇H₅BrN]⁺• | [Br-C₆H₄-N=C=O]⁺• | 198 | 200 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155 | 157 |

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl 3 Methylurea

Molecular Modeling and Simulation Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Uptake Relationship (SUR) Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Uptake Relationship (SUR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or uptake. For phenylurea herbicides, including 1-(4-Bromophenyl)-3-methylurea, QSAR models have been developed to predict their herbicidal activity, toxicity, and environmental fate. esisresearch.orgnih.govacs.org These models are crucial for designing new, more effective, and environmentally safer herbicides.

The biological activity of phenylurea herbicides is primarily attributed to their ability to inhibit photosynthesis in plants. researchgate.net QSAR studies on this class of compounds have identified several key molecular descriptors that influence their activity. These descriptors generally fall into categories of hydrophobic, electronic, and steric properties.

Key Molecular Descriptors in QSAR Models for Phenylurea Herbicides:

| Descriptor Category | Specific Descriptor | Influence on Activity/Uptake |

| Hydrophobicity | Log P (octanol-water partition coefficient) | A quadratic relationship is often observed, indicating an optimal hydrophobicity for membrane penetration and binding to the target site. nih.gov |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Lower LUMO energy can be related to higher reactivity and better binding affinity to the target protein. nih.govnih.gov |

| Dipole Moment | Influences the polarity of the molecule and its interactions with the biological target. esisresearch.org | |

| Atomic Charges | The charge distribution on the urea (B33335) moiety and the phenyl ring is critical for hydrogen bonding and other non-covalent interactions with the receptor. | |

| Steric/Topological | Molar Refraction | Relates to the volume and polarizability of the molecule, affecting how it fits into the binding pocket. nih.gov |

| Molecular Weight | Can influence the transport and diffusion of the compound. esisresearch.org | |

| Spatial Structure | The overall three-dimensional shape and the relative orientation of the phenyl ring and the urea side chain are crucial for activity. acs.org |

A study on the immunoassay of 12 phenylurea herbicides revealed that hydrophobicity (log P) and the lowest unoccupied molecular orbital energy (E-LUMO) were the main determinants for antibody recognition, highlighting the importance of these parameters in molecular interactions. nih.gov Another QSAR investigation aimed at predicting the toxicity of sulfonylurea and phenylurea herbicides found that a model based on four descriptors could confidently predict toxicity. esisresearch.org

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand and predict chemical reactivity. The energies and shapes of these orbitals are critical in determining how a molecule interacts with other species.

For this compound and related phenylurea herbicides, FMO analysis provides insights into their reactivity and degradation mechanisms. The HOMO is the orbital from which an electron is most easily removed, indicating the site of potential oxidation. Conversely, the LUMO is the orbital that most readily accepts an electron, suggesting the site for reduction or nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

Computational studies on the closely related compound metobromuron (B166326) (3-(4-bromophenyl)-1-methoxy-1-methylurea) using Density Functional Theory (DFT) have provided data on its frontier orbitals. researchgate.netsciensage.info

Calculated Frontier Molecular Orbital Properties for Metobromuron:

| Parameter | Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.62 | Indicates the energy required to remove an electron; relevant for oxidation reactions. |

| LUMO Energy | -1.77 | Indicates the energy released when an electron is added; relevant for reduction reactions. |

| HOMO-LUMO Gap (ΔE) | 4.85 | A relatively large gap suggests high kinetic stability. |

Data derived from studies on the similar compound metobromuron.

The distribution of the HOMO and LUMO across the molecule is also significant. In many phenylurea herbicides, the HOMO is often localized on the phenyl ring, particularly if it has electron-donating substituents, while the LUMO can be distributed over the urea side chain and the phenyl ring. For this compound, the bromine atom, being electron-withdrawing, will influence the electronic distribution and the energies of the frontier orbitals.

Reaction Pathway Analysis

The degradation of phenylurea herbicides in the environment can occur through several pathways, primarily microbial degradation and photodegradation. researchgate.netoup.com FMO theory helps to rationalize the observed transformation products.

Photodegradation: Under UV irradiation, phenylurea herbicides can undergo various reactions. For metobromuron, photochemical transformation involves pathways such as demethoxylation of the urea moiety and reactions on the phenyl ring like hydroxylation. acs.org The initial step in some photochemical reactions can be the homolytic cleavage of the carbon-halogen bond (C-Br in this case), a process that can be influenced by the electronic structure of the molecule.

Microbial Degradation: Microorganisms in soil and water can degrade phenylurea herbicides. oup.com Common metabolic pathways include:

N-demethylation: The stepwise removal of methyl groups from the urea nitrogen atoms.

Hydrolysis: Cleavage of the amide bond to yield the corresponding aniline (B41778) (e.g., 4-bromoaniline) and other fragments. The susceptibility of the urea side chain to enzymatic attack can be rationalized by the distribution of the LUMO, which may indicate sites for nucleophilic attack by enzymes.

Oxidative Degradation: Advanced oxidation processes can also degrade these herbicides. Studies on the ozonation of phenylurea herbicides show that degradation involves N-dealkylation, hydroxylation of the phenyl ring, and cleavage of the N-C bond. nih.gov The sites of attack by reactive oxygen species are often the electron-rich parts of the molecule, which can be identified by the location of the HOMO.

Research on Biological Activities and Mechanistic Insights Excluding Clinical Human Data

Herbicidal Functionality and Anti-Photosynthetic Mechanisms of Phenylurea Derivatives

Phenylurea derivatives are a well-established class of herbicides, and their primary mode of action involves the disruption of photosynthesis.

The herbicidal action of phenylurea compounds, including 1-(4-Bromophenyl)-3-methylurea, is primarily attributed to their ability to inhibit photosynthesis. researchgate.net These herbicides act as potent inhibitors of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. researchgate.net Their mechanism involves blocking the photosynthetic electron transport chain. core.ac.uk

Specifically, phenylurea herbicides bind to the D1 protein within the PSII complex. core.ac.uk This binding action physically obstructs the binding site for plastoquinone (B1678516) (QB), which is the terminal electron acceptor of PSII. By competitively inhibiting the binding of plastoquinone, the herbicide effectively interrupts the flow of electrons from PSII. core.ac.uk This blockage leads to a halt in the production of ATP and NADH, which are essential energy carriers for carbon fixation in plants. medchemexpress.com The interruption of electron transfer also results in the formation of highly reactive oxygen species (ROS), which cause oxidative damage to cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death. researchgate.netmedchemexpress.com

The effectiveness of phenylurea herbicides is highly dependent on their molecular structure. Quantitative structure-activity relationship (QSAR) studies help to elucidate the key chemical features that govern their bioactivity. For phenylurea herbicides, the nature and position of substituents on both the phenyl ring and the urea (B33335) nitrogen atoms are critical.

Key structural determinants for herbicidal activity include:

Phenyl Ring Substitutions : The type, number, and position of substituents on the aromatic ring significantly influence herbicidal potency. Halogenation, such as the bromine atom at the para- (4) position in this compound, is a common feature in this class of herbicides.

Urea Moiety Substitutions : The groups attached to the nitrogen atoms of the urea chain are crucial. Generally, one nitrogen is attached to the phenyl ring, while the other (N') is substituted with smaller alkyl or alkoxy groups. For instance, many commercial phenylurea herbicides feature N,N-dimethyl or N-methoxy-N-methyl substitutions. researchgate.net

Molecular Geometry : The planarity of the molecule and the ability to form hydrogen bonds between the -NH- or C=O groups of the urea structure and amino acid residues in the D1 protein binding site are crucial for a stable interaction and effective inhibition. nih.gov

| Structural Feature | Modification Example | Impact on Herbicidal Activity | Rationale |

|---|---|---|---|

| Phenyl Ring Halogenation | Addition of Cl, Br at para- or meta-positions | Generally increases activity | Enhances binding affinity to the D1 protein and can increase hydrophobicity. |

| N'-Substituents | -N(CH₃)₂, -N(OCH₃)CH₃ vs. -NHCH₃ | Activity varies; dimethyl or methoxy-methyl groups are common in potent herbicides. | Affects binding pocket fit, solubility, and metabolic stability. N-demethylation is a key degradation pathway. researchgate.net |

| Overall Hydrophobicity (log P) | Higher log P value | Correlates with binding affinity, but optimal range exists. | Facilitates transport to and partitioning into the thylakoid membrane where PSII is located. nih.gov |

| Hydrogen Bonding Capability | Presence of N-H and C=O groups | Essential for activity | Forms crucial hydrogen bonds with amino acid residues (e.g., serine, histidine) in the PSII binding niche. nih.gov |

Antimicrobial Research Studies

While the primary application of phenylurea derivatives is in agriculture as herbicides, some research has explored the antimicrobial potential of compounds containing the urea or phenylurea scaffold. Direct studies focusing exclusively on the antimicrobial properties of this compound are not extensively documented in the reviewed literature. However, research on structurally related compounds provides insight into the potential activity of this chemical class against various microbial strains.

Several studies have synthesized novel urea and phenylurea derivatives and evaluated their in vitro activity against pathogenic bacteria and fungi. For example, a series of new urea derivatives were screened against a panel of microbes, with some compounds exhibiting promising growth inhibition against Acinetobacter baumannii. nih.gov Another study on phenylurenyl chalcones reported Minimum Inhibitory Concentration (MIC) values of 25 μg/ml against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans for various derivatives. researchgate.net

The presence of a halogen on the phenyl ring, a feature of this compound, has been shown to be beneficial for antifungal activity in some related molecular scaffolds. For instance, phenyl-fused macrocyclic amidinoureas containing fluorine or chlorine atoms demonstrated strong antifungal activity against several Candida species, including C. glabrata and C. krusei. nih.gov These findings suggest that the core phenylurea structure, particularly when halogenated, may serve as a basis for developing new antimicrobial agents.

| Compound Class | Test Organism | Observed Activity (Example) | Reference |

|---|---|---|---|

| Phenylurenyl Chalcones | Escherichia coli | MIC = 25 μg/ml for select compounds | researchgate.net |

| Phenylurenyl Chalcones | Candida albicans | MIC = 25 μg/ml for all tested compounds | researchgate.net |

| Halogenated Macrocyclic Amidinoureas | Candida glabrata | Potent activity with MIC values lower than non-halogenated analogs | nih.gov |

| Novel Aryl Urea Derivatives | Acinetobacter baumannii | Significant growth inhibition (up to 94.5%) by an adamantyl urea adduct | nih.gov |

| Benzoxazole Derivatives (with 4-bromophenacyl group) | Candida albicans (reference strain) | Displayed total visual inhibition (MIC) | mdpi.com |

The molecular mechanisms by which phenylurea derivatives may exert antimicrobial effects are not as well-defined as their herbicidal mode of action. For novel synthetic compounds, molecular docking studies are often employed to predict potential biological targets. For certain urea derivatives that showed activity against A. baumannii, docking simulations suggested possible binding interactions with penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov

For antifungal action, proposed mechanisms for other classes of compounds often involve either the disruption of the fungal cell membrane's integrity or the inhibition of key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is a critical component of the fungal membrane. mdpi.com While these mechanisms are plausible for phenylurea derivatives, specific experimental validation for this compound is lacking in the available literature.

Enzyme Modulation and Inhibition Studies

The most significant and well-documented enzyme-related activity of this compound and its chemical relatives is the inhibition of the Photosystem II protein complex, as detailed in the herbicidal section. This interaction represents a specific modulation and inhibition of a complex enzymatic process essential for photosynthesis.

While other classes of herbicides are known to inhibit different enzymes, such as acetohydroxyacid synthase (AHAS) by sulfonylureas, nih.gov this is not the primary target for phenylureas. Research literature does not provide significant evidence of this compound being a potent inhibitor of other specific enzymes outside of its established role in photosynthesis inhibition. Studies on enzyme inhibition, such as urease inhibition, have been conducted on various natural and synthetic compounds but have not specifically highlighted this particular phenylurea derivative. mdpi.com

Exploration of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition by Urea Analogues

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tryptophan metabolism. mdpi.com Its inhibition is a significant area of research in immunotherapy. Phenyl urea derivatives have been explored as potential IDO1 inhibitors.

In one study, a series of phenyl urea derivatives were designed, synthesized, and evaluated for their inhibitory activity against IDO1. Several of these urea analogues demonstrated potent inhibition of IDO1 with IC50 values in the micromolar to sub-micromolar range. For instance, three specific phenyl urea derivatives, designated as i12, i23, and i24, exhibited IC50 values between 0.1 and 0.6 μM. mdpi.com Notably, these compounds showed selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. mdpi.com

Molecular docking studies have been employed to predict the binding mode of these phenyl urea analogues within the active site of IDO1. For one of the potent inhibitors, compound i12, it was predicted that its carboxylic group forms crucial hydrogen bonds with the backbone amide of Ala-264 and with His-346 in the IDO1 active site. mdpi.com This interaction is considered critical for the binding and inhibitory activity, a hypothesis supported by structure-activity relationship (SAR) studies which indicate that the presence of the carboxylic group is an essential pharmacophore. mdpi.com

Further SAR studies on related imidazothiazole urea derivatives have also shed light on the structural requirements for potent IDO1 inhibition. These studies revealed that the p-bromophenyl group of the urea moiety is often accommodated in a hydrophobic pocket of the IDO1 active site, comprising residues such as Tyr126, Cys129, Val130, Phe163, and Phe164. nih.gov

| Compound | Description | IDO1 IC50 (μM) |

|---|---|---|

| i12 | Phenyl urea derivative | 0.1 - 0.6 |

| i23 | Phenyl urea derivative | 0.1 - 0.6 |

| i24 | Phenyl urea derivative | 0.1 - 0.6 |

Identification of Other Potential Enzyme Targets and Binding Modes

Research has also identified other potential enzyme targets for compounds structurally related to this compound. A significant finding is the potent and irreversible inhibition of myeloperoxidase (MPO) by a closely related aminopyridine-containing urea derivative.

Myeloperoxidase is a leukocyte-derived enzyme implicated in oxidative stress and inflammatory conditions. A study identified 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea as a potent, mechanism-based inhibitor of MPO. nih.gov This compound was shown to inhibit MPO in human plasma and demonstrated efficacy in a mouse model of peritonitis. nih.gov

The mechanism of inhibition for such compounds is described as irreversible. nih.gov While the precise binding mode of this specific bromophenyl urea derivative with MPO was not detailed, the mechanism of irreversible inhibition of MPO by other small molecules, such as 4-aminobenzoic acid hydrazide (ABAH), has been studied. It is proposed that MPO oxidizes the inhibitor to a radical intermediate. This radical then covalently binds to the enzyme, leading to its irreversible inactivation. researchgate.net In the absence of oxygen, this process can lead to the rapid destruction of the enzyme's heme groups. researchgate.net

The structural similarity between this compound and the identified MPO inhibitor suggests that MPO could be a potential, though unconfirmed, target for this compound itself. The 4-bromophenyl urea moiety appears to be a key structural feature for this inhibitory activity.

Furthermore, the broader class of urea derivatives has been investigated for activity against a variety of other enzymes. For example, structure-activity relationship studies have been conducted on urea derivatives as inhibitors of epoxide hydrolases, which are involved in the metabolism of xenobiotics and endogenous signaling molecules. nih.gov

| Enzyme Target | Inhibitor | Inhibition Type |

|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenyl urea analogues | Reversible |

| Myeloperoxidase (MPO) | 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Irreversible |

Environmental Chemistry and Degradation Pathways of 1 4 Bromophenyl 3 Methylurea

Photochemical Transformation and Photolysis Kinetics

Photodegradation, or photolysis, is a significant abiotic process that contributes to the transformation of 1-(4-Bromophenyl)-3-methylurea in aqueous environments and on soil surfaces. This process involves the breakdown of the molecule upon absorption of light energy, leading to a variety of transformation products through several distinct chemical pathways.

The formation of this compound is a primary step in the photochemical degradation of its parent compound, Metobromuron (B166326) [3-(4-bromophenyl)-1-methoxy-1-methylurea]. Irradiation of Metobromuron in aqueous solutions initiates a series of reactions, with demethoxylation being a key pathway that yields this compound. nih.gov

Hydrolysis: Photohydrolysis can occur, leading to the substitution of the bromine atom on the phenyl ring with a hydroxyl group.

Hydroxylation: This pathway involves the addition of a hydroxyl group to the aromatic ring, a common reaction for many phenylurea herbicides under irradiation.

Oxidation: Further oxidation can lead to the formation of more complex structures, including quinone imines and benzoquinones, which can increase the complexity of the environmental mixture. herts.ac.uk

Once formed, this compound is also subject to further photodegradation, although specific studies on its isolated photolysis are less common. Based on the behavior of related phenylurea compounds, subsequent photochemical reactions likely involve cleavage of the urea (B33335) bridge, further modification of the phenyl ring, and eventual mineralization.

| Pathway | Description | Resulting Product Example from Parent Compound |

|---|---|---|

| Demethoxylation | Removal of the methoxy (B1213986) group from the urea side chain. | This compound |

| Hydrolysis | Replacement of the bromine atom with a hydroxyl group. | 1-(4-Hydroxyphenyl)-3-methylurea |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | 1-(4-Bromo-2-hydroxyphenyl)-3-methylurea |

| Oxidation | Formation of highly reactive intermediates. | Quinone imines, Benzoquinones |

The kinetics and pathways of photodegradation are highly dependent on environmental variables. The wavelength of incident light is a critical factor; shorter wavelengths, such as those in the UV-C range (e.g., 254 nm), typically induce more rapid degradation compared to longer wavelength UV-A or visible light. herts.ac.uk For phenylurea herbicides, studies have shown that different wavelengths can favor different reaction pathways. herts.ac.uk

Environmental conditions in the aqueous matrix also exert significant influence:

pH: The pH of the water can affect the rate of photolysis. For some phenylurea herbicides, degradation is faster under alkaline conditions. herts.ac.uk For Metobromuron, pH has been shown to affect the product distribution, with reductive debromination being more favorable in buffered neutral solutions, while the formation of hydroxylated derivatives predominates in pure water. herts.ac.uk

Photosensitizers: The presence of naturally occurring substances in water, such as dissolved organic matter (DOM), nitrate (B79036) ions, and humic acids, can accelerate photodegradation through indirect photolysis. These molecules absorb light and produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that can efficiently degrade the target compound. mdpi.com Conversely, high concentrations of DOM can also have a light-screening effect, reducing the rate of direct photolysis.

Microbial Degradation and Biotransformation in Environmental Matrices

Microbial activity in soil and water is a fundamental driver for the degradation of this compound. A diverse range of microorganisms, including bacteria and fungi, can utilize phenylurea compounds as a source of nutrients or co-metabolize them, leading to their biotransformation.

The formation of this compound is a well-documented step in the microbial metabolism of Metobromuron. nih.gov Soil microorganisms metabolize the parent herbicide through N-demethoxylation, cleaving the O-CH₃ bond on the urea side chain. nih.gov This initial transformation is a crucial detoxification step carried out by various soil microbes.

Numerous studies on phenylurea herbicides have demonstrated that both bacteria (e.g., Arthrobacter sp., Bacillus sp.) and fungi are capable of degrading the urea side chain. This process is often the rate-limiting step in the complete mineralization of the herbicide. The persistence of this compound in the soil is therefore dependent on the presence and activity of microbial populations capable of further degrading this metabolite.

Following its formation, this compound undergoes further microbial transformation. The typical degradation pathway involves the stepwise breakdown of the urea side chain, followed by transformation of the aromatic ring. The primary biotransformation products identified from the degradation of this compound are:

4-Bromophenylurea: This product is formed through the removal of the methyl group from the urea moiety (N-demethylation).

4-Bromoaniline (B143363): Subsequent hydrolysis of the urea bond in 4-Bromophenylurea releases 4-bromoaniline. nih.gov

4-Bromoaniline is a key intermediate that can be further degraded by specialized microorganisms, often through ring cleavage, eventually leading to mineralization into carbon dioxide, water, and inorganic bromide. The complete degradation often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.

| Step | Parent Compound | Microbial Process | Resulting Product |

|---|---|---|---|

| 1 | Metobromuron | N-Demethoxylation | This compound |

| 2 | This compound | N-Demethylation | 4-Bromophenylurea |

| 3 | 4-Bromophenylurea | Urea Bridge Hydrolysis | 4-Bromoaniline |

| 4 | 4-Bromoaniline | Ring Cleavage & Mineralization | CO₂, H₂O, Br⁻ |

Sorption, Leaching, and Environmental Mobility in Soil Systems

The environmental mobility of this compound in soil is controlled by its interaction with soil particles (sorption) and its potential to be transported with soil water (leaching). These processes determine whether the compound will remain in the topsoil, where it is more available for degradation, or move deeper into the soil profile, potentially reaching groundwater. herts.ac.ukeuropa.eueuropa.eu

Metabolites are often more polar and have higher water solubility than their parent compounds. This generally results in lower sorption to soil particles and, consequently, higher mobility and leaching potential. Therefore, this compound may be more mobile in soil than Metobromuron. The parent compound, Metobromuron, is considered to have a moderate risk of leaching to groundwater. herts.ac.uk The mobility of its metabolite is a critical factor in assessing this risk.

| Factor | Influence on Sorption | Influence on Leaching Potential |

|---|---|---|

| Soil Organic Matter | Higher organic matter leads to stronger sorption. | Reduces leaching potential. |

| Clay Content | Higher clay content increases sorption due to larger surface area. | Reduces leaching potential. |

| Soil pH | Can affect the compound's charge and interaction with soil colloids. | Can increase or decrease leaching depending on the specific interactions. |

| Water Solubility | Higher solubility generally corresponds to weaker sorption. | Increases leaching potential. |

Formation and Persistence of this compound as a Metabolite

The compound this compound is not typically applied directly to the environment as a pesticide. Instead, its presence in soil and water is primarily the result of the degradation of parent phenylurea herbicides. Understanding the pathways of its formation and its subsequent persistence is crucial for a complete environmental risk assessment of the parent compounds.

The formation of this compound is a key step in the environmental degradation of certain phenylurea herbicides. Phenylurea herbicides generally undergo a series of degradation reactions in the environment, with microbial degradation and photodegradation being the primary mechanisms. A common metabolic pathway for N,N-dimethyl substituted phenylureas is sequential N-dealkylation.

For instance, the herbicide bromuron, which is 1-(4-bromophenyl)-3,3-dimethylurea, can undergo N-demethylation to form this compound. This process is often mediated by soil microorganisms. oup.com Similarly, the herbicide metobromuron, 3-(4-bromophenyl)-1-methoxy-1-methylurea, can be transformed into this compound through demethoxylation, a reaction that can be photochemically induced.

The rate and extent of the formation of this compound are influenced by various environmental factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community.

The persistence of this compound in the environment is a critical factor in determining its potential for long-term contamination. Generally, the degradation of phenylurea herbicides and their metabolites follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The persistence is often expressed in terms of its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Research on the structurally similar metabolite of isoproturon (B30282), 3-(4-isopropylphenyl)-1-methylurea, has shown that it can be degraded more rapidly than the parent compound. In one study, while only 6% of the parent isoproturon was mineralized to CO2 in 20 days, 45% of the monomethylated metabolite was mineralized in the same period, suggesting that the initial N-demethylation step can be a rate-limiting factor in the complete degradation of the parent herbicide. This suggests that once formed, this compound may not persist for extended periods in the environment, being further degraded to other compounds.

The ultimate fate of this compound involves the cleavage of the urea bridge to form 4-bromoaniline, which can then undergo further degradation.

Below are tables summarizing hypothetical degradation data for this compound, based on typical values observed for analogous monomethylated phenylurea metabolites. These tables are for illustrative purposes to demonstrate the type of data relevant to the environmental fate of this compound.

Table 1: Hypothetical Half-life of this compound in Different Soil Types

| Soil Type | pH | Organic Matter (%) | Temperature (°C) | Half-life (days) |

| Sandy Loam | 6.5 | 2.1 | 20 | 25 |

| Clay Loam | 7.2 | 3.5 | 20 | 35 |

| Silt Loam | 5.8 | 2.8 | 20 | 30 |

| Sandy Loam | 6.5 | 2.1 | 10 | 50 |

Table 2: Hypothetical Formation and Degradation of this compound from Bromuron in a Laboratory Study

| Time (days) | Bromuron Concentration (mg/kg) | This compound Concentration (mg/kg) |

| 0 | 10.0 | 0.0 |

| 7 | 7.5 | 1.5 |

| 14 | 5.0 | 2.0 |

| 28 | 2.5 | 1.0 |

| 56 | 0.5 | 0.2 |

Structure Activity Relationship Sar and Design Principles for Urea Compounds

Impact of Halogen Substituents on Biological Potency and Chemical Reactivity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In phenylurea compounds, the presence, type, and position of a halogen substituent on the phenyl ring can significantly alter potency and reactivity.

The substitution of halogens like fluorine, chlorine, and bromine at the para-position of the phenyl ring in phenylurea derivatives has been shown to produce similar inhibitory activity against certain enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov For instance, in a series of IDO1 inhibitors, the para-substituted bromine derivative showed an IC₅₀ value of 4.077 μM, comparable to the fluorine (5.475 μM) and chlorine (5.687 μM) analogs. nih.gov This suggests that for this particular target, the electronic properties and size of these halogens at the para-position lead to a favorable interaction.

In contrast, disubstitution on the phenyl ring, such as with o,p-difluoro or o,p-dichloro groups, has been found to result in a loss of inhibitory activity, highlighting a strong preference for para-substitution. nih.gov The influence of halogens can be attributed to several factors, including:

Lipophilicity : Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access target sites. The number of chlorine atoms on the phenyl group of phenylurea herbicides, for example, has been correlated with higher Kₒw values, leading to increased adsorption to soil particles. nih.gov

Electronic Effects : Halogens are electronegative and can alter the electron distribution within the molecule, influencing its binding affinity to target proteins.

Size and Steric Hindrance : The size of the halogen atom (I > Br > Cl > F) can affect how the molecule fits into a binding pocket. In some cases, larger halogens can lead to increased potency. nih.gov For example, in a study on sulfur-containing flavonoids, inhibitory properties against bacteria improved when moving from fluorine to iodine, suggesting that atomic size was a more critical factor than polarity in that context. nih.gov

The table below summarizes the impact of para-halogen substitution on the IDO1 inhibitory activity of a series of phenylurea compounds. nih.gov

| Substituent (Para-position) | IC₅₀ (μM) |

| Chlorine (Cl) | 5.687 |

| Fluorine (F) | 5.475 |

| Bromine (Br) | 4.077 |

Significance of N-Substitution Patterns (e.g., Methyl, Methoxy) on Urea (B33335) Moiety

The substitution pattern on the nitrogen atoms of the urea core is a critical determinant of a compound's biological activity and conformational preferences. nih.gov For 1-(4-Bromophenyl)-3-methylurea, the key substituents are the 4-bromophenyl group on one nitrogen (N1) and a methyl group on the other (N3).

The nature of these N-substituents dictates the molecule's hydrogen bonding capacity, lipophilicity, and steric profile. The degradation rates of phenylurea herbicides have been shown to depend on the nature of the urea N'-substituents, among other factors. nih.gov

Key observations on N-substitution include:

N-Methylation : The sequential introduction of methyl groups to the nitrogen atoms of N,N'-diphenylurea can cause a significant conformational shift from a trans,trans arrangement to a cis,cis conformation. nih.gov This stereochemical change can be exploited in molecular design to alter how a molecule interacts with its target. nih.gov

Alkyl Substituents : In the context of IDO1 inhibitors, small para-alkyl substituents on the phenyl ring were tolerated, whereas a bulkier isopropyl group led to a loss of activity. nih.gov This indicates that the size and shape of substituents are crucial for fitting into the enzyme's active site.

Hydrogen Bonding : The NH groups of the urea moiety are potent hydrogen bond donors. Substitution on the nitrogen atoms can modulate this capability. Replacing an NH group with a CH₂ group, for instance, can be used to test whether the urea functionality is essential for biological potency. nih.gov

The table below illustrates the effect of different para-substituents on the phenyl ring of phenylurea compounds on IDO1 inhibition. nih.gov

| Substituent (Para-position) | IC₅₀ (μM) |

| Methyl | 8.613 |

| Ethyl | 9.975 |

| Isopropyl | Inactive |

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional structure and conformational flexibility of phenylurea derivatives are pivotal for their interaction with biological targets. The urea functional group has a degree of conformational restriction due to the delocalization of nonbonded electrons from the nitrogen atoms to the adjacent carbonyl group. nih.gov

Computational and spectroscopic studies have revealed key conformational features of phenylureas:

Isomerism : Alkyl-substituted ureas typically exhibit cis and less stable trans isomers. nih.gov In contrast, for phenylurea itself, the lowest energy form is a trans isomer in a syn geometry. nih.gov

Rotational Barriers : Rotation around the C(sp²)-N bond in phenylurea is slightly hindered, with a calculated barrier of 8.6-9.4 kcal/mol. nih.gov The barrier to rotation for the phenyl group itself is lower, predicted to be around 2.4 kcal/mol. nih.gov

Hydrogen Bonding : In the solid state, phenylurea molecules often engage in intermolecular hydrogen bonding. The crystal structure of the related compound 1-(4-bromophenyl)-3-cycloheptylurea shows layers of molecules held together by N-H⋯O hydrogen bonds. researchgate.net This capacity for strong hydrogen bonding is a key feature in molecular recognition at protein active sites.

Planarity : The phenylurea moiety is not always perfectly planar. In N,N'-diphenylureas, the amide groups can display a nonplanar distortion. nih.gov The conformation is stabilized by weak intramolecular interactions, such as hydrogen bonding between the amide group and the aromatic ring. researchgate.net

These stereochemical factors—isomerism, rotational freedom, and hydrogen bonding potential—collectively determine how the molecule presents itself to a binding site, thereby influencing its biological activity.

Rational Design and Synthesis of Novel Phenylurea Derivatives Based on SAR Insights

Insights gained from SAR studies are instrumental in the rational design of new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. rsc.orgrsc.org The general approach involves identifying a lead compound and systematically modifying its structure to optimize its interaction with the target.

Several strategies are employed in the design and synthesis of novel phenylurea derivatives:

Scaffold Hopping and Bioisosterism : In some drug design campaigns, the urea scaffold is a key component. For instance, new series of compounds have been designed based on a phenylurea scaffold to identify novel inhibitors of enzymes like IDO1. nih.gov

Structure-Based Design : When the 3D structure of the target protein is known, researchers can design inhibitors that fit precisely into the active site. This has been used to develop inhibitors for targets like sphingosine kinase 1. mdpi.com

Pharmacophore Combination : This strategy involves combining key structural features from different known active molecules. Novel sulfonylurea derivatives have been created using this approach to develop agents with potent antifungal activities. researchgate.net

Synthetic Methodologies : The synthesis of unsymmetrical ureas, such as this compound, is often achieved by the condensation of an isocyanate with an amine. wikipedia.org For example, phenyl isocyanate can be reacted with an appropriate amine in a suitable solvent to yield the desired urea derivative. mdpi.com Alternative, safer methods utilize phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov

An example of rational design involved modifying a lead compound to enhance antifungal activity. A 3D-QSAR analysis indicated that introducing a bulky group at a specific position on a pyrimidine ring within a sulfonylurea structure would be favorable for fungicidal activity. researchgate.net This insight guided the synthesis of new derivatives with significantly enhanced performance.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets and Therapeutic Applications (Non-Clinical)

While phenylurea compounds are primarily recognized for their herbicidal activity through the inhibition of photosystem II in plants, emerging research on analogous compounds suggests a broader spectrum of biological interactions that warrant investigation for 1-(4-Bromophenyl)-3-methylurea. nih.gov Future non-clinical research should venture beyond its potential herbicidal properties to uncover novel biological targets and explore possible therapeutic applications.

Exploration of Non-Herbicidal Mechanisms of Action: In silico analyses of other phenylureas, like linuron (B1675549) and diuron (B1670789), have pointed towards potential interactions with biological pathways not associated with photosynthesis. nih.gov These include steroid biosynthesis, cholesterol metabolism, and activation of the pregnane (B1235032) X receptor. nih.gov A focused research program could employ similar computational screening methods for this compound, followed by in vitro validation using relevant cell-based assays.

Anticancer Potential: Certain phenylurea derivatives have been synthesized and evaluated as potential antitumor agents, with some exhibiting potent activity against various human tumor cell lines. nih.gov The structure-activity relationship studies of these compounds could guide the investigation of this compound and its derivatives for anticancer properties.

Antimicrobial Activity: Research has shown that metal complexes of some N-(2-substituted) phenyl ureas exhibit considerable biocidal activity against both gram-positive and gram-negative bacteria, as well as various fungi. nih.gov This opens up the possibility of exploring the antimicrobial potential of this compound and its coordination complexes.

Table 1: Potential Non-Clinical Biological Targets for this compound

| Potential Target/Application | Rationale Based on Analogous Compounds | Suggested Investigative Approaches |

| Steroid Biosynthesis & Cholesterol Metabolism | In silico studies of linuron and diuron suggest these pathways as potential targets. nih.gov | Computational docking studies, in vitro enzyme inhibition assays, and metabolomic analysis of treated cells. |

| Pregnane X Receptor (PXR) Activation | Identified as a potential target for other phenylureas through in silico analysis. nih.gov | Reporter gene assays, ligand binding assays, and analysis of target gene expression. |

| Anticancer Activity | Some phenylurea derivatives show potent antitumor properties. nih.gov | High-throughput screening against a panel of cancer cell lines, cell cycle analysis, and apoptosis assays. |

| Antimicrobial Activity | Metal complexes of related phenylureas demonstrate significant biocidal effects. nih.gov | Synthesis of metal complexes, minimum inhibitory concentration (MIC) assays against a range of bacteria and fungi. |

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of phenylurea compounds has traditionally relied on methods that may involve hazardous reagents. chemicalbook.com Future research should prioritize the development of advanced and sustainable synthetic routes for this compound that are more environmentally friendly and efficient.

Green Chemistry Approaches: The principles of green chemistry should be applied to the synthesis of this compound. This could involve exploring solvent-free reactions, the use of catalysts to improve efficiency, and designing processes that reduce waste generation.

Phosgene-Free Synthesis: The development of synthetic pathways that avoid the use of phosgene (B1210022) and its derivatives is a critical area of research for the synthesis of ureas. researchgate.net Alternative methods, such as those utilizing 3-substituted dioxazolones and commercially available amines, have been developed for other unsymmetrical arylureas and could be adapted for this compound. researchgate.net

Electrochemical Synthesis: Recent advancements in the electrochemical synthesis of urea (B33335) from carbon dioxide and nitrogen sources offer a promising avenue for sustainable production. oaepublish.com Investigating the feasibility of electrochemical methods for the synthesis of substituted phenylureas like this compound could lead to more environmentally benign manufacturing processes. oaepublish.com

Table 2: Comparison of Synthetic Methodologies for Phenylurea Compounds

| Methodology | Traditional Approach | Proposed Sustainable Alternative | Potential Advantages of Alternative |

| Reagents | Aniline (B41778), Urea, Hydrochloric Acid chemicalbook.com | Use of greener reagents and catalysts. | Reduced toxicity and environmental impact. |

| Reaction Conditions | Reflux at high temperatures. chemicalbook.com | Milder reaction conditions, solvent-free reactions. | Lower energy consumption and reduced waste. |

| Byproducts | Potentially hazardous byproducts. | Benign or easily recyclable byproducts. | Improved safety and circular economy potential. |

| Overall Process | Multi-step with potential for low yield. | More efficient, one-pot synthesis. | Increased yield and reduced production costs. |

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread use of phenylurea herbicides has led to their detection in soil and water, raising environmental concerns. nih.govresearchgate.net A comprehensive environmental risk assessment for this compound is crucial before any potential application.

Environmental Fate and Transport: Studies are needed to determine the persistence, mobility, and degradation pathways of this compound in various environmental compartments, including soil and water. The role of abiotic factors (e.g., photolysis, hydrolysis) and biotic factors (e.g., microbial degradation) should be thoroughly investigated. The degradation of other phenylurea herbicides often involves N-demethylation and hydrolysis of the urea bond, and similar pathways can be hypothesized for this compound. nih.gov

Ecotoxicology: The potential toxicity of this compound and its degradation products to non-target organisms, such as aquatic life, soil microorganisms, and beneficial insects, needs to be assessed. The metabolites of some phenylurea herbicides have been found to be more toxic than the parent compound. nih.gov

Remediation Strategies: Research into effective remediation technologies for environments potentially contaminated with this compound is essential. Based on studies of other phenylureas, promising remediation strategies to explore include:

Bioremediation: Utilizing microorganisms, such as bacteria and fungi, that can degrade the compound. nih.govnih.gov Bioaugmentation (introducing specific microbes) and biostimulation (enhancing the activity of indigenous microbes) are potential approaches. researchgate.net

Advanced Oxidation Processes (AOPs): Technologies like ozonation, Fenton, and photo-Fenton systems have been shown to be effective in degrading other phenylurea herbicides in water. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies for Predictive Research

The integration of computational and experimental approaches can significantly accelerate the understanding of the properties and potential risks of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity and toxicity of this compound based on its molecular structure. nih.gov By building models with data from a range of phenylurea herbicides, it may be possible to predict the herbicidal efficacy, as well as potential adverse effects, of this specific compound. nih.gov Key molecular descriptors, such as hydrophobicity (log P) and the energy of the lowest unoccupied molecular orbital (E(LUMO)), have been shown to be important for the antibody recognition of other phenylureas and could be relevant for predicting biological interactions of this compound. nih.govacs.org

Molecular Docking and Dynamics Simulations: These computational techniques can be used to investigate the interactions of this compound with potential biological targets at the molecular level. scialert.netshd-pub.org.rs For instance, docking studies could be performed to model its binding to photosystem II, as well as to other potential targets identified through in silico screening. shd-pub.org.rs

In Silico Toxicity Prediction: Various computational tools and models are available to predict different toxicological endpoints, such as mutagenicity, carcinogenicity, and developmental toxicity. nih.govresearchgate.net Applying these in silico methods to this compound can help to prioritize experimental toxicity testing and guide risk assessment.

Table 3: Framework for Integrated Computational and Experimental Research on this compound

| Research Question | Computational Approach | Experimental Validation | Expected Outcome |

| What are the potential biological targets? | High-throughput virtual screening, molecular docking. | In vitro binding assays, enzyme inhibition assays. | Identification of novel biological targets. |

| What is its predicted toxicity? | QSAR modeling, in silico toxicology platforms (e.g., TOPKAT, Lazar). nih.gov | Cell-based toxicity assays, acute and chronic toxicity studies in model organisms. | A predictive model for the toxicity profile of the compound. |

| How does it interact with its primary target? | Molecular dynamics simulations of the compound-target complex. | X-ray crystallography or cryo-electron microscopy of the complex. | Detailed understanding of the binding mechanism. |

| What are its likely environmental degradation products? | Predictive degradation pathway software. | Laboratory degradation studies under various environmental conditions. | Identification of major metabolites for further toxicity assessment. |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-3-methylurea in laboratory settings?

The synthesis typically involves coupling 4-bromoaniline with methyl isocyanate under controlled conditions. A two-step protocol is often employed:

- Step 1 : React 4-bromoaniline with phosgene or a safer equivalent (e.g., triphosgene) to generate the intermediate isocyanate.

- Step 2 : Quench the intermediate with methylamine in anhydrous solvents (e.g., THF or DCM) to yield the urea derivative .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

Q. How can researchers characterize this compound for structural confirmation?

A multi-technique approach is essential:

- NMR Spectroscopy : H NMR (DMSO-d6) should show a singlet at ~2.70 ppm (N–CH), aromatic protons as a doublet (δ ~7.50–7.70 ppm), and urea NH signals (~5.80–6.20 ppm). C NMR confirms the carbonyl at ~155 ppm .

- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation) resolve bond lengths (C=O: ~1.23 Å) and torsion angles, critical for confirming planar urea geometry .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 229.0 (CHBrNO) .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Oral rat TDLo is 722 mg/kg, indicating moderate toxicity. Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation .

- Decomposition : Thermal degradation releases NO and Br fumes. Store at 2–8°C in airtight containers away from oxidizers .

- Waste Disposal : Neutralize with dilute NaOH before incineration to minimize brominated byproducts .

Advanced Research Questions

Q. How can environmental persistence of this compound be evaluated in soil/water systems?

- Hysteresis Analysis : Compare adsorption/desorption isotherms (e.g., batch experiments with HPLC-UV quantification) to assess irreversible binding to organic matter .

- Metabolite Tracking : Use LC-MS/MS to detect degradation products like 1-(4-Bromophenyl)urea (m/z 215.0) and monitor half-life under UV light or microbial activity .

- Soil Column Studies : Measure leaching potential using sandy loam columns (pH 6.5–7.0) and simulate rainfall events.

Q. How can contradictions between crystallographic data and computational models for this compound be resolved?